molecular formula C10H10ClN3 B1430680 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine CAS No. 1595541-80-2

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Cat. No.: B1430680
CAS No.: 1595541-80-2
M. Wt: 207.66 g/mol
InChI Key: ROTCCMMTFHILAD-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a cyclobutyl group at position 2. The chlorine atom enhances electrophilicity, facilitating interactions with biological targets, while the cyclobutyl group introduces steric bulk and conformational rigidity, which may improve binding specificity . Though direct synthesis data for this compound is absent in the provided evidence, analogous pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cycloaddition or multi-step annulation reactions involving ynones and azides .

Properties

IUPAC Name

4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-10-9-6-8(7-2-1-3-7)13-14(9)5-4-12-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCCMMTFHILAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

  • Pyrazine Derivative Formation: The initial step involves synthesizing a suitably functionalized pyrazine precursor, often derived from quinoxaline or similar heterocyclic compounds. This is achieved through condensation reactions involving 1,2-diamines with diketones or related compounds under reflux conditions.

Cyclobutyl Substitution

  • Nucleophilic Substitution on Pyrazine: The cyclobutyl group is introduced via nucleophilic substitution at the appropriate position on the pyrazine ring. This can be achieved by reacting the pyrazine precursor with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) in the presence of a base such as potassium carbonate, often under reflux or microwave conditions to enhance yield and reaction rate.

Chlorination

  • Selective Chlorination: The chlorination at the 4-position of the pyrazine ring is typically performed using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Microwave-assisted chlorination has been reported to improve selectivity and reaction efficiency.

Overall Synthetic Route

Step Description Reagents & Conditions Reference/Source
1 Synthesis of pyrazine core Condensation of diamines with diketones
2 Cyclobutyl substitution Nucleophilic substitution with cyclobutyl halides
3 Chlorination at 4-position POCl₃ or SOCl₂, microwave-assisted

Research Findings on Synthesis

  • Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the chlorination and cyclobutyl substitution steps, leading to higher yields and purer products. This method reduces reaction times from hours to minutes and improves selectivity.

  • Use of Protecting Groups: In some protocols, protecting groups are employed to prevent undesired side reactions during substitution steps, especially when multiple reactive sites are present.

  • Purification: Post-synthesis purification typically involves chromatography techniques such as flash chromatography or recrystallization, ensuring high purity (>95%) necessary for biological testing.

Data Tables

Method Reagents Conditions Yield Notes
Pyrazine core synthesis Diamines + diketones Reflux, solvent-dependent 60-75% Conventional or microwave
Cyclobutyl substitution Cyclobutyl halide + K₂CO₃ Reflux or microwave 70-85% Microwave enhances rate
Chlorination POCl₃ or SOCl₂ Microwave or reflux 65-80% Selective at 4-position

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrazine derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity/Findings References
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Cl (C4), cyclobutyl (C2) C₁₁H₁₁ClN₄ 234.7 (calc.) Hypothesized kinase/TLR modulation (based on structural analogs)
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Cl (C4), 4-F-phenyl (C2) C₁₂H₇ClFN₃ 247.66 Building block for drug discovery; fluorophenyl enhances π-π interactions
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Cl (C4), 3,4-OMe-phenyl (C2) C₁₄H₁₂ClN₃O₂ 289.72 Potential CNS activity; methoxy groups improve solubility
4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine Cl (C4), ethyl (C2) C₈H₈ClN₃ 181.62 Simpler alkyl chain; lower steric hindrance compared to cyclobutyl
Pyrazolo[1,5-a]quinoxaline derivatives Variable alkyl chains (C4–5) - - TLR7 antagonists (IC₅₀ = 8.2–10 µM); optimal activity with butyl/isobutyl chains

Key Observations :

  • Cyclobutyl vs.
  • Aryl vs. Cycloalkyl Substituents : Fluorophenyl and dimethoxyphenyl groups (e.g., in ) improve π-π stacking and solubility, respectively, whereas cyclobutyl may optimize hydrophobic interactions in binding pockets.
  • Biological Activity: Pyrazolo[1,5-a]quinoxaline derivatives with 4–5 carbon alkyl chains show potent TLR7 antagonism , suggesting that cyclobutyl’s four-membered ring might similarly enhance activity in related targets.
Physicochemical Properties
  • Solubility : Methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to halogenated analogs. The cyclobutyl group’s hydrophobicity may reduce solubility but enhance membrane permeability.

Biological Activity

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1595541-80-2
  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 197.65 g/mol

The compound features a pyrazolo[1,5-a]pyrazine core with a cyclobutyl group and a chlorine atom, which may contribute to its biological activity through interactions with various biological targets.

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields.
  • Click Chemistry : Utilized for constructing complex pyrazine derivatives.
  • Conventional Heating : Traditional methods still yield effective results but may take longer.

Antiviral Properties

Recent studies have indicated that compounds related to pyrazolo[1,5-a]pyrazine exhibit significant antiviral activity against pathogens such as SARS-CoV-2. For instance, derivatives of pyrazole have shown promising results in inhibiting viral replication with IC50 values comparable to established antiviral drugs like Favipiravir. The selectivity index (SI) indicates a favorable therapeutic window for these compounds.

CompoundIC50 (mM)Selectivity Index
This compoundTBDTBD
Favipiravir0.2064High

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or cellular processes.
  • Protein Interactions : It may bind to target proteins, altering their function and disrupting pathways essential for pathogen survival or proliferation.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of any new compound. Preliminary studies indicate that while some pyrazolo derivatives show potent antiviral activity, they also need to be evaluated for cytotoxic effects on human cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo derivatives:

  • Study on Antiviral Efficacy :
    • Researchers synthesized a series of pyrazine-based compounds and screened them against SARS-CoV-2.
    • Results showed that certain derivatives had IC50 values significantly lower than those of existing antiviral agents, indicating potential for development as therapeutic agents against COVID-19 .
  • Mechanistic Insights :
    • Computational studies revealed that binding interactions with key amino acids in viral proteins enhance the efficacy of these compounds .
    • The presence of the chlorine atom and cyclobutyl moiety contributes to the overall binding affinity and selectivity towards viral targets .
  • Toxicity Assessments :
    • Cytotoxicity assays conducted on various human cell lines demonstrated that while some derivatives exhibited high antiviral potency, their safety must be further validated through extensive testing .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cyclization reactions. A common method involves reacting cyclobutylhydrazine derivatives with chlorinated pyrazole precursors under dehydrating conditions (e.g., using POCl₃ or SOCl₂). Temperature control (80–120°C) and solvent polarity (e.g., DMF or toluene) critically affect cyclization efficiency . Alternative routes include palladium-catalyzed cross-coupling to introduce the cyclobutyl group, though this requires inert atmospheres and precise ligand selection (e.g., XPhos) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer : High-resolution ¹H/¹³C NMR is essential for confirming regiochemistry, particularly distinguishing between pyrazole and pyrazine protons (δ 6.5–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects of the cyclobutyl group. IR spectroscopy identifies C-Cl stretching (~550–600 cm⁻¹) and pyrazine ring vibrations .

Q. How does the 4-chloro substituent influence reactivity in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing chlorine at position 4 activates the pyrazine ring for nucleophilic substitution. Amines, thiols, or alkoxides displace the chloride under mild conditions (50–80°C in DMSO), with yields dependent on steric hindrance from the cyclobutyl group. Kinetic studies show pseudo-first-order behavior with amine nucleophiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Answer : Discrepancies often arise from solvent purity, trace moisture, or competing side reactions (e.g., ring-opening). Systematic optimization using Design of Experiments (DoE) can identify critical factors:

  • Key variables : Reaction time, temperature, and equivalents of dehydrating agent.
  • Resolution : Employing anhydrous solvents and molecular sieves improves reproducibility. Conflicting data from Pd-catalyzed routes may stem from ligand decomposition; switching to air-stable ligands (e.g., SPhos) enhances consistency .

Q. How can regioselective functionalization at position 7 be achieved, given steric constraints from the cyclobutyl group?

  • Answer : Direct functionalization at position 7 requires directed ortho-metalation (DoM) strategies. Using a directing group (e.g., ester or amide) at position 2 enables lithiation at position 7 with LDA at −78°C, followed by quenching with electrophiles (e.g., aldehydes or iodine). Computational modeling (DFT) predicts favorable transition states for this pathway, avoiding steric clashes with the cyclobutyl moiety .

Q. What methodologies validate the compound’s mechanism of action in kinase inhibition assays?

  • Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with modified cyclobutyl or chloro groups and testing against kinase panels (e.g., EGFR or CDK2). Molecular docking (AutoDock Vina) identifies hydrogen bonding between the chloro group and kinase hinge regions. Discrepancies between in silico predictions and IC₅₀ values may arise from solvation effects, addressed via Molecular Dynamics (MD) simulations .

Q. How do photophysical properties of this compound compare to analogs with different substituents?

  • Answer : The 4-chloro-cyclobutyl group induces a bathochromic shift in UV-Vis spectra (λmax ~320 nm vs. 290 nm for methyl analogs) due to extended π-conjugation. Time-resolved fluorescence shows a lifetime of 4.2 ns, suggesting potential as a fluorophore. Comparative studies with furan- or thiophene-substituted analogs reveal solvent-dependent quantum yields, with acetonitrile enhancing emission intensity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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